molecular formula C21H24ClN3O2S2 B2469414 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217255-34-9

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2469414
CAS No.: 1217255-34-9
M. Wt: 450.01
InChI Key: AOIYBKXFAPRREM-GZOLSCHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O2S2 and its molecular weight is 450.01. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates multiple targets leading to a variety of cellular responses, including relaxation of smooth muscle cells and reduction of inflammatory responses .

Result of Action

The result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . Its unique mechanism of action allows it to provide both bronchodilation and anti-inflammatory effects, helping to alleviate the symptoms of COPD .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. It’s worth noting that Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer, which may help to ensure consistent delivery and action .

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-6-18-19(15-16)28-21(22-18)24(9-8-23-10-12-26-13-11-23)20(25)7-5-17-3-2-14-27-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIYBKXFAPRREM-GZOLSCHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.